molecular formula C14H32O5Si B14227861 (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane CAS No. 500021-30-7

(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane

Cat. No.: B14227861
CAS No.: 500021-30-7
M. Wt: 308.49 g/mol
InChI Key: BHROSMBLKTUYCF-UHFFFAOYSA-N
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Description

(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane: is an organosilicon compound that features a silicon atom bonded to three isopropoxy groups and one 3,3-dimethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane typically involves the reaction of 3,3-dimethoxypropylsilane with isopropanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

3,3-Dimethoxypropylsilane+3IsopropanolThis compound+3Water\text{3,3-Dimethoxypropylsilane} + 3 \text{Isopropanol} \rightarrow \text{this compound} + 3 \text{Water} 3,3-Dimethoxypropylsilane+3Isopropanol→this compound+3Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane can undergo hydrolysis in the presence of water, leading to the formation of silanols and alcohols.

    Condensation: The compound can participate in condensation reactions to form siloxane bonds, which are important in the formation of silicone polymers.

    Substitution: The isopropoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acids/bases.

    Condensation: Catalysts such as acids or bases.

    Substitution: Nucleophiles like amines or alcohols.

Major Products:

    Hydrolysis: Silanols and isopropanol.

    Condensation: Siloxanes.

    Substitution: Substituted silanes.

Scientific Research Applications

Chemistry:

    Silicone Synthesis: Used as a precursor in the synthesis of silicone polymers and resins.

    Surface Modification: Employed in modifying surfaces to impart hydrophobic or hydrophilic properties.

Biology and Medicine:

    Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable siloxane bonds.

    Biocompatible Coatings: Used in the preparation of biocompatible coatings for medical devices.

Industry:

    Adhesives and Sealants: Utilized in the formulation of adhesives and sealants with enhanced properties.

    Protective Coatings: Applied in the development of protective coatings for various materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form stable bonds with oxygen, leading to the formation of siloxane networks. These networks are responsible for the compound’s properties, such as thermal stability and resistance to degradation.

Comparison with Similar Compounds

    (3,3-Dimethoxypropyl)trimethoxysilane: Similar structure but with methoxy groups instead of isopropoxy groups.

    (3,3-Dimethoxypropyl)triethoxysilane: Similar structure but with ethoxy groups instead of isopropoxy groups.

Uniqueness:

    Thermal Stability: The presence of isopropoxy groups in (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane provides enhanced thermal stability compared to its methoxy and ethoxy counterparts.

    Reactivity: The compound’s reactivity can be tuned by modifying the alkoxy groups, making it versatile for various applications.

Properties

CAS No.

500021-30-7

Molecular Formula

C14H32O5Si

Molecular Weight

308.49 g/mol

IUPAC Name

3,3-dimethoxypropyl-tri(propan-2-yloxy)silane

InChI

InChI=1S/C14H32O5Si/c1-11(2)17-20(18-12(3)4,19-13(5)6)10-9-14(15-7)16-8/h11-14H,9-10H2,1-8H3

InChI Key

BHROSMBLKTUYCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](CCC(OC)OC)(OC(C)C)OC(C)C

Origin of Product

United States

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